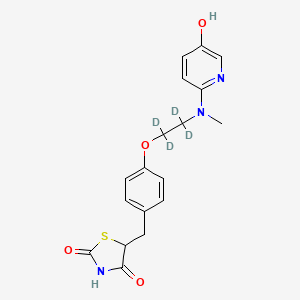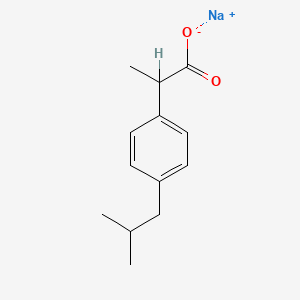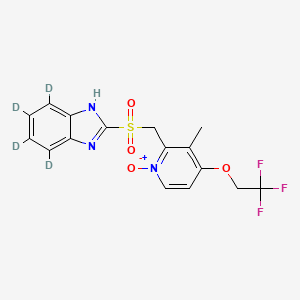
5-Hydroxy-Rosiglitazon-d4
Übersicht
Beschreibung
A labelled impurity of Rosiglitazone. Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetik und metabolische Pfade Forschung
5-Hydroxy-Rosiglitazon-d4 wird hauptsächlich in klinischen Forschungsstudien verwendet, um die Pharmakokinetik und die Stoffwechselwege von Rosiglitazon zu untersuchen {svg_1}. Rosiglitazon ist ein Antidiabetikum {svg_2}. Diese Verbindung ist ein deuteriertes Derivat von Rosiglitazon {svg_3}.
Neuroprotektives Potenzial
Es wurden Forschungsarbeiten durchgeführt, um das neuroprotektive Potenzial von Rosiglitazon an einem Streptozotocin-induzierten Mausmodell der Alzheimer-Krankheit zu untersuchen {svg_4}. Die Studie ergab, dass Rosiglitazon einen Neuroprotektionseffekt auf SH-SY5Y-Zellen hat, wie die Hochregulierung von Genen wie dem cyclic-AMP response element-binding protein (CREB), dem brain-derived neurotrophic factor (BDNF), dem glial cell derived neurotrophic factor (GDNF) und dem nerve growth factor (NGF) zeigt, die an kognitiven Funktionen beteiligt sind {svg_5}.
Wirksamkeit der Nanoformulierung
Die Nanoformulierung von Rosiglitazon zeigte im Tiermodell der Alzheimer-Krankheit eine bessere neuroprotektive Wirksamkeit als die freie Arzneimittelbehandlung {svg_6}. Dies wurde durch die Abschwächung der Verhaltens- und kognitiven Auffälligkeiten, des oxido-nitrosativen Stresses und der proinflammatorischen Zytokine, d.h. Tumornekrosefaktor-α (TNF-α) und Interleukin-6 (IL-6a) zusammen mit verbesserten Antioxidationsenzymen (Superoxiddismutase (SOD), reduziertes Glutathion (GSH), Acetylcholin, Neuronenanzahl und Expression von CREB, BDNF, GDNF und NGF in der Hippocampusregion {svg_7}.
Osteoblasten-Differenzierung
Es wurde gezeigt, dass Rosiglitazon die Osteoblastendifferenzierung aus humanen mesenchymalen Stammzellen (hMSC) auf Kosten eines erhöhten oxidativen Stresses und Zelltods beschleunigt {svg_8}.
Pathologische Mineralisierung
In kalkifizierenden humanen Gefäßzellen stimuliert Rosiglitazon die pathologische Mineralisierung {svg_9}. Dieser Effekt wird durch das Antioxidans Resveratrol abgeschwächt {svg_10}.
Insulin-sensibilisierende Wirkungen
Rosiglitazon, ein Mitglied der Familie der Peroxisomen-Proliferator-aktivierten Rezeptoren (PPAR), ist bekannt für seine insulin-sensibilisierenden Wirkungen {svg_11}. Aufgrund der geringen Wasserlöslichkeit, der schlechten Penetration in das Gehirn und der damit verbundenen Toxizität ist seine klinische Anwendung jedoch begrenzt {svg_12}.
Wirkmechanismus
Target of Action
5-Hydroxy Rosiglitazone-d4, a deuterium labeled derivative of Rosiglitazone , primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is an intracellular receptor class that plays a crucial role in regulating lipid and glucose metabolism .
Mode of Action
5-Hydroxy Rosiglitazone-d4 acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . It improves target cell response to insulin without increasing pancreatic insulin secretion . The activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by 5-Hydroxy Rosiglitazone-d4 leads to an increase in insulin sensitivity and a decrease in blood glucose levels . This is achieved by influencing the production of proteins involved in glucose and lipid metabolism .
Pharmacokinetics
The plasma concentrations of Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone-d4, increase proportionally with dose over the therapeutic range . The absolute bioavailability of the drug is approximately 99% following an oral dose . Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .
Result of Action
The primary result of 5-Hydroxy Rosiglitazone-d4 action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By acting as a potent agonist at PPARγ, it helps to lower blood glucose by improving the insulin sensitivity of the liver and peripheral tissues .
Eigenschaften
IUPAC Name |
5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857836 | |
| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-46-8 | |
| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)



